(R)-3-Hydroxybutanoic acid

Catalog No.
S569305
CAS No.
625-72-9
M.F
C4H8O3
M. Wt
104.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Hydroxybutanoic acid

CAS Number

625-72-9

Product Name

(R)-3-Hydroxybutanoic acid

IUPAC Name

(3R)-3-hydroxybutanoic acid

Molecular Formula

C4H8O3

Molecular Weight

104.10 g/mol

InChI

InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1

InChI Key

WHBMMWSBFZVSSR-GSVOUGTGSA-N

SMILES

CC(CC(=O)O)O

Canonical SMILES

CC(CC(=O)O)O

Isomeric SMILES

C[C@H](CC(=O)O)O

Energy Metabolism and Ketosis

(R)-3-Hydroxybutyric acid is a primary component of ketone bodies, alongside acetoacetate and acetone. These molecules are produced by the liver during periods of limited glucose availability, such as fasting or starvation. Research has shown that the brain can readily utilize (R)-3-hydroxybutyric acid as an alternative energy source, especially when blood sugar levels are low. This plays a crucial role in maintaining brain function during these metabolic states .

Biodegradable Plastics Production

(R)-3-Hydroxybutyric acid serves as a building block for poly-3-hydroxybutyrate (PHB), a naturally occurring biodegradable plastic. This biopolymer, produced by various microorganisms, has gained significant interest due to its environmental sustainability compared to traditional plastics derived from fossil fuels. Research explores the optimization of (R)-3-hydroxybutyric acid production by microorganisms and its incorporation into bioplastics with improved properties .

Potential Therapeutic Applications

Studies are investigating the potential therapeutic applications of (R)-3-hydroxybutyric acid in various contexts. Some areas of exploration include:

  • Neurodegenerative diseases: Research suggests that (R)-3-hydroxybutyric acid may offer neuroprotective benefits and improve cognitive function in conditions like Alzheimer's disease and Parkinson's disease .
  • Metabolic disorders: Studies are investigating the potential role of (R)-3-hydroxybutyric acid in managing metabolic disorders like type 2 diabetes, where it may influence insulin sensitivity and glucose metabolism .

(R)-3-Hydroxybutanoic acid, also known as (R)-3-hydroxybutyric acid, is a chiral organic compound characterized by the chemical formula C₄H₈O₃. It is a beta-hydroxy acid and is one of the enantiomers of 3-hydroxybutyric acid, the other being (S)-3-hydroxybutyric acid. This compound plays a significant role in various biological processes, particularly in the synthesis and degradation of ketone bodies, which are crucial for energy metabolism in living organisms .

  • Conversion to Acetoacetate: (R)-3-hydroxybutanoic acid can be oxidized to acetoacetate through the action of the enzyme β-hydroxybutyrate dehydrogenase. This reaction is significant during periods of fasting or carbohydrate restriction when ketone bodies are produced as an alternative energy source .
  • Formation of Poly(3-hydroxybutyrate): It serves as a precursor in the biosynthesis of poly(3-hydroxybutyrate), a biodegradable polymer produced by certain bacteria, which has applications in bioplastics .

(R)-3-Hydroxybutanoic acid exhibits various biological activities:

  • Energy Source: It can be utilized as an energy source by various tissues, especially during periods of low carbohydrate availability .
  • Receptor Agonism: This compound acts as an endogenous agonist for hydroxycarboxylic acid receptor 2 (HCA2), influencing metabolic processes and potentially impacting conditions such as obesity and diabetes .

The synthesis of (R)-3-hydroxybutanoic acid can occur through several methods:

  • Microbial Fermentation: Certain bacteria can synthesize (R)-3-hydroxybutanoic acid from substrates like glucose or fatty acids via fermentation processes. This method is often used for producing biodegradable plastics .
  • Chemical Synthesis: Laboratory synthesis can involve the reduction of acetoacetic acid or other related compounds using reducing agents, yielding (R)-3-hydroxybutanoic acid with specific stereochemistry .

(R)-3-Hydroxybutanoic acid has diverse applications:

  • Bioplastics: It is primarily used in the production of poly(3-hydroxybutyrate), which serves as a biodegradable alternative to conventional plastics .
  • Nutritional Supplements: Due to its role in energy metabolism, it is explored as a dietary supplement for enhancing athletic performance and aiding weight loss by promoting ketosis .
  • Pharmaceuticals: Its potential therapeutic effects on metabolic disorders make it a candidate for drug development targeting conditions like diabetes and obesity .

Research on the interactions of (R)-3-hydroxybutanoic acid includes:

  • Metabolic Pathways: Studies have shown that this compound interacts with various metabolic pathways, particularly those involving ketogenesis and fatty acid metabolism .
  • Receptor Studies: Investigations into its role as an agonist for hydroxycarboxylic acid receptors have highlighted its potential effects on insulin sensitivity and lipid metabolism, suggesting implications for metabolic health .

Several compounds are structurally or functionally similar to (R)-3-hydroxybutanoic acid. Here are some notable comparisons:

Compound NameStructure/FormulaKey Characteristics
3-Hydroxybutyric AcidC₄H₈O₃Exists as two enantiomers; important in energy metabolism
Butyric AcidC₄H₈O₂Short-chain fatty acid; involved in gut health
β-Hydroxybutyric AcidC₄H₈O₃Endogenous ketone body; plays a role in energy production
AcetoacetateC₄H₆O₃Precursor to ketone bodies; involved in ketogenesis

(R)-3-Hydroxybutanoic acid stands out due to its specific enantiomeric form and its unique role in both energy metabolism and bioplastic production, distinguishing it from other similar compounds that may not have these dual functionalities.

Physical Description

Solid

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

104.047344113 g/mol

Monoisotopic Mass

104.047344113 g/mol

Heavy Atom Count

7

Melting Point

49 - 50 °C

UNII

148ULJ1DF4

Related CAS

29435-48-1
141455-97-2

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

625-72-9

Wikipedia

(R)-3-hydroxybutyric acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Modify: 2023-08-15

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